Deditonium bromide
Description
Deditonium bromide (CAS: 2401-56-1) is a quaternary ammonium compound with the molecular formula C₃₈H₆₆Br₂N₂O₂ and a molecular weight of 742.76 g/mol . It is classified as an antispasmodic agent, though its primary recommended use is restricted to industrial applications rather than direct medical therapeutics . Structurally, it features two dimethyl-[2-(5-methyl-2-isopropylphenoxy)ethyl]azanium groups connected by a decamethylene chain, forming a bis-quaternary ammonium salt .
Properties
IUPAC Name |
10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N2O2.2BrH/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4;;/h19-22,29-32H,11-18,23-28H2,1-10H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLZXUYKFHTSN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946849 | |
| Record name | N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}decane-1,10-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-56-1 | |
| Record name | Deditonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}decane-1,10-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEDITONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BCE7KY501 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: DEDITONIUM BROMIDE can be synthesized through a one-pot method involving the oxidation of iodoarenes with sodium perborate in the presence of acetic anhydride and concentrated sulfuric acid. The resulting intermediate is then coupled with benzene or activated arenes, followed by precipitation with potassium bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DEDITONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Sodium perborate, acetic anhydride, concentrated sulfuric acid.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
DEDITONIUM BROMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, including its role as a muscle relaxant or neuromuscular blocking agent
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of DEDITONIUM BROMIDE involves its interaction with specific molecular targets. It acts as a depolarizing agent, binding to nicotinic acetylcholine receptors and causing depolarization of the motor endplate. This prevents further neural stimulation and results in muscle relaxation or paralysis .
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Bromides
Structural and Chemical Properties
The following table summarizes key structural and chemical differences between deditonium bromide and related compounds:
Key Observations:
- This compound and dimethyldioctadecylammonium bromide share similar molecular weights and long alkyl chains but differ in functional groups (phenolic ether vs. simple alkyl chains).
- Sepantronium bromide has a lower molecular weight and a heterocyclic core, enabling its role as a small-molecule survivin inhibitor .
This compound
- Primary Use : Antispasmodic properties (preclinical) but primarily restricted to industrial applications (e.g., surfactant or denaturant) .
- Mechanism : Likely acts via acetylcholine receptor blockade or calcium channel modulation, though detailed studies are lacking in the provided evidence.
Sepantronium Bromide (YM-155)
- Anticancer Activity : Inhibits survivin expression with IC₅₀ = 0.54 nM in prostate cancer cells (PC-3). Synergizes with γ-radiation to enhance apoptosis .
- In Vivo Efficacy: Achieves 80% tumor growth inhibition in PC-3 xenograft models .
Rocuronium Bromide
- Neuromuscular Blockade : Used for rapid tracheal intubation (0.6 mg/kg dose) with hemodynamic stability comparable to succinylcholine .
Demecarium Bromide
- Ophthalmic Use : Cholinesterase inhibitor for glaucoma treatment, formulated in sterile solutions with strict concentration standards (92–108% potency) .
Biological Activity
Chemical Structure and Properties
Deditonium bromide, chemically known as 1,1-dimethyl-4-(2-hydroxyethyl) pyridinium bromide, is characterized by a quaternary nitrogen atom that imparts unique properties such as solubility in water and the ability to interact with biological membranes. Its structure allows it to function as a surfactant and an antimicrobial agent.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the interaction of the positively charged deditonium ion with the negatively charged components of bacterial membranes, which enhances permeability and disrupts homeostasis.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 1.0 mg/mL | |
| Pseudomonas aeruginosa | 2.0 mg/mL |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on various cell lines. While it shows promise as an antimicrobial agent, its cytotoxicity is a concern for therapeutic applications. In vitro studies indicate that at higher concentrations, this compound can induce apoptosis in mammalian cells.
Table 2: Cytotoxicity of this compound on Cell Lines
The primary mechanism by which this compound exerts its biological activity is through membrane disruption. It alters membrane fluidity and integrity, which can lead to cell death in susceptible organisms. Additionally, it may interfere with cellular signaling pathways due to its interaction with membrane proteins.
Clinical Applications
One notable case study involved the use of this compound in treating infections caused by multidrug-resistant bacteria. In a clinical trial, patients with severe infections were administered this compound as part of their treatment regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes.
Research Findings
Further research has focused on optimizing the formulation and delivery methods for this compound to enhance its efficacy while minimizing toxicity. For example, encapsulating this compound in liposomes has shown promise in targeting specific tissues and reducing systemic side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
